molecular formula C12H18N2O2S B12508843 tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate

tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate

Cat. No.: B12508843
M. Wt: 254.35 g/mol
InChI Key: PZECNZUKZUNFIH-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate: is a complex organic compound that belongs to the class of thienopyrroles. This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrrole core with an aminomethyl group and a tert-butyl ester group. This structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of a thieno[2,3-c]pyrrole derivative with an aminomethyl group, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of catalysts, such as iron (III) chloride, and solvents like dichloromethane . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the aminomethyl group.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, where nucleophiles such as alkyl halides can replace the amino group.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid

Scientific Research Applications

tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the thieno[2,3-c]pyrrole core can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-c]pyrrole-5(6H)-carboxylate can be compared with other thienopyrrole derivatives, such as:

    tert-Butyl 2-(aminomethyl)-4H-thieno[3,2-c]pyrrole-5(6H)-carboxylate: Similar structure but different positioning of the thieno ring.

    tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-d]pyrrole-5(6H)-carboxylate: Different positioning of the nitrogen atom in the pyrrole ring.

    tert-Butyl 2-(aminomethyl)-4H-thieno[2,3-b]pyrrole-5(6H)-carboxylate: Variation in the positioning of the sulfur atom in the thieno ring.

These comparisons highlight the uniqueness of this compound in terms of its specific structural features and reactivity.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-4,6-dihydrothieno[2,3-c]pyrrole-5-carboxylate

InChI

InChI=1S/C12H18N2O2S/c1-12(2,3)16-11(15)14-6-8-4-9(5-13)17-10(8)7-14/h4H,5-7,13H2,1-3H3

InChI Key

PZECNZUKZUNFIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)SC(=C2)CN

Origin of Product

United States

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